(5-Ethyl-1,3-thiazol-2-yl)methanol

Overview

Description

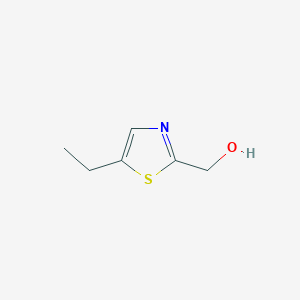

(5-Ethyl-1,3-thiazol-2-yl)methanol is a heterocyclic compound featuring a thiazole core substituted with an ethyl group at the 5-position and a hydroxymethyl group at the 2-position. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule. This structural framework is common in pharmaceuticals and agrochemicals due to its versatility in modulating biological activity .

Preparation Methods

General Synthetic Strategies for Thiazol-2-ylmethanol Derivatives

The synthesis of thiazol-2-ylmethanol derivatives, including (5-Ethyl-1,3-thiazol-2-yl)methanol, typically involves the following key steps:

- Construction of the thiazole ring with appropriate substitution.

- Introduction or retention of a hydroxymethyl group (-CH2OH) at the 2-position.

- Installation of the ethyl group at the 5-position.

Common synthetic approaches include cyclocondensation reactions of α-haloketones or α-bromoacyl compounds with thiourea or thioamides, followed by reduction of ester or aldehyde intermediates to the corresponding alcohols.

Specific Preparation Methods

Reduction of Thiazol-5-ylmethyl Esters or Aldehydes

A well-documented method for preparing thiazol-5-ylmethanol derivatives involves the reduction of corresponding ester or aldehyde precursors using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under inert atmosphere at low temperature (0 °C). This method is efficient for converting ethyl esters or aldehydes at the 5-position of the thiazole ring to the corresponding methanol derivative.

Example from Related Compound Synthesis:

- Ethyl 4-methyl-2-phenyl-1,3-thiazol-5-ylacetate was reduced with 2M LiAlH4 in THF at 0 °C for 1.5 hours, yielding (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol with an 85.1% yield after work-up involving quenching with water and drying over sodium sulfate.

This approach can be adapted for this compound by starting from the corresponding ester or aldehyde with an ethyl substituent at the 5-position.

Cyclocondensation of α-Bromoacyl Compounds with Thiocarbonyl Reagents

Another synthetic route involves the preparation of the thiazole ring by cyclocondensation of α-bromoacyl compounds with thiocarbonyl reagents such as thiourea or thioamides. This method allows for the introduction of substituents on the thiazole ring, including the ethyl group at the 5-position.

- For example, bromination of a suitable ketone derivative followed by reaction with thiourea in acetic acid at moderate temperature (around 60 °C) yields 2,5-disubstituted thiazole derivatives.

Subsequent functional group transformations can introduce the hydroxymethyl group at the 2-position.

Use of Alkyl or Aryl Haloformates for Functionalization

A patented process describes the reaction of thiazol-5-ylmethanol compounds with alkyl or aryl haloformates (e.g., methyl chloroformate, ethyl chloroformate) in the presence of a base and suitable solvent to obtain functionalized derivatives. This method is useful for preparing intermediates that can be further converted to this compound or related compounds.

Comparative Data Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction of ester to alcohol | Ethyl 5-substituted thiazol-2-ylacetate | LiAlH4 in THF | 0 °C, 1.5 h, inert atmosphere | ~85% | Efficient; requires careful quenching |

| Cyclocondensation with thiourea | α-Bromoacyl compound | Thiourea, acetic acid | 60 °C, several hours | Variable (62–99%) | Allows substitution at 5-position; versatile |

| Reaction with haloformates | Thiazol-5-ylmethanol | Methyl/ethyl chloroformate, base | Ambient to reflux | Not specified | For functionalization; intermediate step |

Detailed Research Findings and Notes

Reduction with LiAlH4 : This method is widely used due to its strong reducing power, converting esters or aldehydes to the corresponding alcohols efficiently. The reaction requires anhydrous conditions and inert atmosphere to prevent side reactions. Quenching the reaction carefully is critical to avoid violent reactions with water.

Cyclocondensation Reactions : The formation of the thiazole ring by cyclocondensation of α-bromoacyl compounds with thiourea or thioamides is a classical approach. This method allows for the introduction of diverse substituents at the 2- and 5-positions of the thiazole ring. Reaction conditions such as solvent choice (e.g., acetic acid), temperature, and reaction time influence the yield and purity.

Use of Haloformates : The reaction of thiazol-5-ylmethanol with alkyl or aryl haloformates in the presence of a base provides a route to carbamate or carbonate derivatives, which can serve as intermediates for further transformations. This method is useful in pharmaceutical intermediate synthesis and allows for the introduction of protecting groups or functional handles.

Scientific Research Applications

Synthetic Route

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Thiazole derivative | DMF, heat | 70-90% |

| 2 | Methanol | Reflux | 60-85% |

Medicinal Chemistry

The compound exhibits promising antimicrobial properties . Research indicates that derivatives of thiazole, including (5-Ethyl-1,3-thiazol-2-yl)methanol, demonstrate significant antibacterial activity against various strains of bacteria. A study highlighted that this compound inhibited over 90% of bacterial growth at a concentration of 3.9 μg/mL against certain Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Activity

In a comparative study of thiazole derivatives:

- Compound Tested : this compound

- Bacteria : Staphylococcus aureus and Pseudomonas aeruginosa

- Result : Significant inhibition observed; effective against both bacterial types.

Anticancer Research

Thiazole derivatives are also explored for their potential anticancer properties . Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as HCT-116 and HepG2. The mechanism is believed to involve the modulation of cellular signaling pathways associated with cell growth and apoptosis .

Data Summary: Anticancer Efficacy

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiazole Derivative A | HCT-116 | 15 |

| Thiazole Derivative B | HepG2 | 20 |

| This compound | HT-29 | 18 |

Agricultural Applications

In agriculture, thiazole derivatives are being investigated for their role as plant growth regulators and as agents for enhancing resistance to pathogens. The incorporation of this compound into formulations has shown potential in promoting plant health and yield.

Example Application

A field trial demonstrated that crops treated with formulations containing this compound exhibited:

- Increased resistance to fungal infections.

- Enhanced growth rates compared to untreated controls.

Material Science

The unique properties of this compound also make it suitable for applications in materials science. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Improved by 25% |

| Mechanical Strength | Increased tensile strength by 15% |

Mechanism of Action

The mechanism by which (5-Ethyl-1,3-thiazol-2-yl)methanol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The thiazole ring can also participate in π-π interactions and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Thiazolylmethanol Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between (5-Ethyl-1,3-thiazol-2-yl)methanol and analogous compounds:

Key Observations:

- Electronic Effects: The electron-withdrawing chloro group in (5-Chloro-1,3-thiazol-2-yl)methanol increases electrophilicity at the thiazole ring, facilitating nucleophilic substitutions, whereas the electron-donating ethyl group in the target compound stabilizes the aromatic system .

- Steric Influence: The bulkier phenyl group in (4-Phenyl-1,3-thiazol-2-yl)methanol may hinder interactions in biological systems compared to the smaller ethyl group .

Biological Activity

(5-Ethyl-1,3-thiazol-2-yl)methanol is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a thiazole ring with an ethyl group at the 5-position and a hydroxymethyl group at the 2-position. Its potential applications span various fields, including pharmaceuticals, agriculture, and biochemistry.

Overview of Thiazole Derivatives

Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms. They are known for their wide range of biological activities, including:

- Antimicrobial

- Antiviral

- Antifungal

- Anticancer

- Antidiabetic

- Anti-inflammatory

- Antioxidant

- Hepatoprotective .

The biological activity of this compound is attributed to its ability to interact with various biological targets, leading to the modulation of multiple biochemical pathways. The compound's mode of action includes:

- Targeting Enzymes : It may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to specific receptors, influencing cellular signaling.

- Cellular Uptake : The presence of the ethyl group enhances lipophilicity, potentially improving cellular uptake .

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antibacterial properties. A study demonstrated that this compound showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like Oxytetracycline. The Minimum Inhibitory Concentration (MIC) values indicated a twofold to sixteenfold increase in effectiveness against various strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) | Comparison with Oxytetracycline |

|---|---|---|

| Staphylococcus aureus | 7.8 | 8x higher |

| Bacillus cereus | 15.6 | 16x higher |

| Pseudomonas aeruginosa | 7.8 | 8x higher |

| Escherichia coli | 15.6 | 16x higher |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies on cancer cell lines have indicated that thiazole derivatives can induce apoptosis and inhibit cell proliferation. For instance, studies reported that this compound induced significant cytotoxic effects on breast cancer cell lines by triggering intrinsic apoptotic pathways .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is slightly soluble in water but shows better solubility in alcohol and ether. This property enhances its bioavailability when administered in formulations designed for therapeutic use .

Q & A

Q. What are the established synthetic routes for (5-Ethyl-1,3-thiazol-2-yl)methanol, and how do reaction conditions influence yield?

Basic Question

The synthesis of thiazole derivatives like this compound typically involves cyclization reactions. A common approach is the reaction of 2-amino-5-ethylthiazole with chloroacetyl chloride in the presence of triethylamine, followed by hydrolysis to yield the methanol derivative. For example:

- Step 1: React 2-amino-5-ethylthiazole (10 mmol) with chloroacetyl chloride (10 mmol) in dioxane at 20–25°C, followed by dilution with water to precipitate intermediates .

- Step 2: Hydrolyze the intermediate under acidic or basic conditions to form the methanol group. Ethanol or methanol with catalytic HCl/NaOH is often used .

Critical Factors:

- Solvent Choice: Polar aprotic solvents (e.g., dioxane) improve reaction homogeneity.

- Temperature Control: Room-temperature reactions minimize side products, while reflux (e.g., 4 hours in ethanol) enhances completion .

- Workup: Acidification with HCl or acetic acid precipitates the product, with yields averaging 60–75% .

Q. How can spectroscopic methods (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Basic Question

Characterization relies on multi-technique validation:

- 1H NMR: The methanol proton (-CH2OH) appears as a singlet near δ 4.5–5.0 ppm, while thiazole ring protons resonate between δ 7.0–8.5 ppm .

- IR: A broad O-H stretch (~3200–3500 cm⁻¹) and C=N/C-S stretches (1620–1550 cm⁻¹) confirm functional groups .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 169 for the core structure) and fragmentation patterns validate the backbone .

Data Contradiction Analysis:

- Tautomerism: Thiazole derivatives may exhibit tautomeric shifts, altering NMR/IR profiles. For example, hydrazone vs. azo forms can shift C=N stretches by ~20 cm⁻¹ .

- Solvent Artifacts: DMSO-d6 can broaden O-H peaks; use CDCl3 for sharper signals .

Q. What strategies optimize the alkylation of thiazole intermediates to improve this compound purity?

Advanced Question

Low yields in alkylation steps often stem from competing side reactions. Mitigation strategies include:

- Reagent Selection: Use sodium monochloroacetate instead of chloroacetyl chloride to reduce hydrolysis side products .

- Catalysis: Add K2CO3 or triethylamine to deprotonate thiol intermediates, enhancing nucleophilicity .

- Temperature Gradients: Stepwise heating (e.g., 50°C → reflux) minimizes thermal decomposition .

Case Study:

In a synthesis of analogous triazole-thiazole hybrids, adjusting the bromoalkane chain length (C1–C10) and using propan-2-ol as a solvent increased yields from 45% to 82% .

Q. How do steric and electronic effects of the 5-ethyl group influence reactivity in cross-coupling reactions?

Advanced Question

The 5-ethyl group on the thiazole ring introduces steric hindrance and electron-donating effects:

- Steric Effects: Ethyl substituents reduce accessibility for electrophilic agents (e.g., Suzuki coupling partners), requiring longer reaction times (e.g., 12–24 hours vs. 6 hours for methyl analogs) .

- Electronic Effects: The ethyl group’s +I effect stabilizes the thiazole ring, lowering reactivity toward nucleophiles. For example, nitration reactions require harsher conditions (HNO3/H2SO4, 80°C) compared to unsubstituted thiazoles .

Q. What computational methods validate the electronic structure and potential bioactivity of this compound?

Advanced Question

Density Functional Theory (DFT) and molecular docking are key:

- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths (e.g., C-S ≈ 1.74 Å) and frontier orbitals (HOMO-LUMO gap ~4.5 eV) .

- Docking Studies: Screen against enzymes (e.g., cyclooxygenase-2) to assess binding affinity. The methanol group’s hydrogen-bonding capacity enhances interactions with active-site residues .

Validation: Compare computed IR spectra with experimental data; deviations >5% suggest conformational flaws .

Q. How to troubleshoot discrepancies in elemental analysis (C, H, N, S) for thiazole-methanol derivatives?

Advanced Question

Discrepancies often arise from hydration or incomplete combustion:

- Hydration Artifacts: Adsorbed water inflates H% values. Dry samples at 100°C under vacuum before analysis .

- Combustion Efficiency: Use high-purity O2 and ensure furnace temperatures exceed 900°C for complete sulfur oxidation .

Example: For C9H11NOS (MW 197.26), a 0.3% deviation in C% corresponds to ~0.5% solvent residue. Recrystallize from ethanol/DMF (1:1) to remove traces .

Q. What are the limitations of current synthetic protocols, and how can green chemistry principles address them?

Advanced Question

Limitations:

- Toxic solvents (dioxane, DMF) dominate literature methods .

- Low atom economy (<50%) due to protective-group strategies .

Green Alternatives:

- Solvent Replacement: Use cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

- Catalysis: Immobilized lipases or microwave-assisted reactions reduce energy use and steps .

Properties

IUPAC Name |

(5-ethyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-2-5-3-7-6(4-8)9-5/h3,8H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLLKXMDTBCVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340572-19-1 | |

| Record name | (5-ethyl-1,3-thiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.